[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
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Description
Scientific Research Applications
Synthetic Methodologies and Chemical Interactions
- Johnson et al. (2010) explored CAN-mediated oxidations for synthesizing xanthones and related products, showcasing innovative pathways for creating complex chemical structures, potentially including derivatives of the specified compound (Johnson et al., 2010).
- Eto et al. (2011) investigated the edge-to-face interaction between aromatic rings in clathrate formation, highlighting the significance of molecular interactions that could be pertinent to understanding the properties of "4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" derivatives (Eto et al., 2011).
Potential Antioxidant and Anti-tumor Applications
- Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and investigated their in vitro antioxidant activities. The study's findings suggest that structurally related compounds, including "4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," could exhibit significant antioxidant properties (Çetinkaya et al., 2012).
- Hayakawa et al. (2004) designed and synthesized 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, demonstrating anti-tumor properties. This research indicates the potential for derivatives of the mentioned compound to be developed as anticancer agents (Hayakawa et al., 2004).
These studies offer a glimpse into the broad spectrum of research applications for "4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" and related compounds, ranging from synthetic chemistry innovations to potential therapeutic uses. The versatility of these compounds underscores the importance of continued research in this area to fully uncover their capabilities and applications.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-30-21-13-10-19(11-14-21)25(27)24-16-26(20-12-9-17(2)18(3)15-20)22-7-5-6-8-23(22)31(24,28)29/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIWYYSKHHCRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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